Norethindrone pivalate Norethindrone pivalate
Brand Name: Vulcanchem
CAS No.: 65445-09-2
VCID: VC1658092
InChI: InChI=1S/C25H34O3/c1-6-25(28-22(27)23(2,3)4)14-12-21-20-9-7-16-15-17(26)8-10-18(16)19(20)11-13-24(21,25)5/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,24-,25-/m0/s1
SMILES: CC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34
Molecular Formula: C25H34O3
Molecular Weight: 382.5 g/mol

Norethindrone pivalate

CAS No.: 65445-09-2

Cat. No.: VC1658092

Molecular Formula: C25H34O3

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Norethindrone pivalate - 65445-09-2

Specification

CAS No. 65445-09-2
Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C25H34O3/c1-6-25(28-22(27)23(2,3)4)14-12-21-20-9-7-16-15-17(26)8-10-18(16)19(20)11-13-24(21,25)5/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,24-,25-/m0/s1
Standard InChI Key PZXAQHCWXLHKAY-HGBFTFLOSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@H]34
SMILES CC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34
Canonical SMILES CC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34

Introduction

Chemical Structure and Properties

Chemical Composition

Norethindrone pivalate is a derivative of norethindrone (also known as norethisterone), formed through esterification with pivalic acid. The compound features a unique pivalate ester group attached to the parent norethindrone structure. The chemical formula of norethindrone pivalate is C₂₄H₃₄O₃, and it has a molecular weight of approximately 370.5 g/mol.

Physical Properties

Norethindrone pivalate appears as a white to off-white crystalline powder with specific physical properties that influence its pharmaceutical formulation and bioavailability. Below is a table summarizing the key physical properties of norethindrone pivalate:

PropertyValue
Physical StateWhite to off-white crystalline powder
Molecular Weight370.5 g/mol
Melting Point206-212°C
SolubilityPractically insoluble in water; soluble in ethanol, acetone, and chloroform
Partition Coefficient (Log P)Approximately 4.2
CAS Number65445-09-2

Structural Characteristics

The structural characteristics of norethindrone pivalate are defined by its steroid backbone with the pivalate ester group modification. This modification significantly alters the compound's lipophilicity compared to the parent compound norethindrone. The pivalate ester group enhances the pharmacological properties by affecting absorption, distribution, and metabolic stability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of norethindrone pivalate typically involves esterification reactions where norethindrone is reacted with pivalic acid in the presence of an acid catalyst. This process can be optimized through various methods such as solvent-free conditions or using microwave-assisted techniques to enhance yield and purity. The reaction generally proceeds under controlled temperatures to prevent degradation of the sensitive steroid structure.

Production Methods

Production methods for norethindrone pivalate have evolved to improve efficiency and product quality. Modern synthetic approaches include:

  • Conventional esterification in organic solvents with acid catalysts

  • Enzymatic synthesis using lipases for more stereoselective reactions

  • Microwave-assisted synthesis for reduced reaction times and higher yields

  • Continuous flow chemistry for scaled production with improved consistency

Pharmacological Profile

Mechanism of Action

Norethindrone pivalate, like other progestins, primarily exerts its effects by binding to progesterone receptors. Upon binding, it initiates a cascade of cellular responses that mimic the actions of natural progesterone. These include:

  • Inhibition of gonadotropin secretion, preventing ovulation

  • Thickening of cervical mucus, creating a barrier to sperm

  • Altering the endometrial lining, making it less receptive to implantation

  • Modulation of gene expression in target tissues such as the uterus, ovaries, and mammary glands

Pharmacokinetics

The pharmacokinetic profile of norethindrone pivalate is distinguished by the presence of the pivalate ester group, which influences its absorption, distribution, metabolism, and excretion. Following administration, the compound undergoes hydrolysis to release norethindrone, which is the active metabolite. The pivalate modification typically enhances oral bioavailability by increasing lipophilicity.

Pharmacodynamics

Norethindrone pivalate interacts with several metabolic pathways, particularly those involving cytochrome P450 enzymes such as CYP3A4. Drugs that inhibit or induce these enzymes can significantly affect the plasma levels of norethindrone pivalate, leading to altered efficacy or increased risk of side effects. For instance, co-administration with CYP3A4 inhibitors may increase its concentration, while inducers like rifampicin can decrease its effectiveness.

Therapeutic Applications

Contraceptive Uses

Norethindrone pivalate is primarily utilized in the field of gynecology as a contraceptive agent. It is often incorporated into combination oral contraceptives, where it works synergistically with estrogens to prevent pregnancy. The compound's progestational activity contributes to multiple contraceptive mechanisms, including inhibition of ovulation, changes in cervical mucus, and alterations in the endometrium.

Hormone Replacement Therapy

In hormone replacement therapy for menopausal women, norethindrone pivalate can be used to provide the progestogenic component. This helps counteract the effects of unopposed estrogen on the endometrium, reducing the risk of endometrial hyperplasia and cancer. The specific pharmacokinetic profile of norethindrone pivalate may offer advantages in terms of dosing frequency and patient tolerance.

Treatment of Gynecological Conditions

Norethindrone pivalate has therapeutic applications in treating conditions like endometriosis and abnormal uterine bleeding due to its ability to regulate menstrual cycles effectively. By modulating the growth and activity of endometrial tissue, it can help reduce pain and bleeding associated with endometriosis. For abnormal uterine bleeding, its progestogenic effects help stabilize the endometrium and regulate menstrual patterns.

SystemCommon Side Effects
ReproductiveIrregular menstrual bleeding, amenorrhea, breast tenderness
GastrointestinalNausea, abdominal bloating, constipation
NeurologicalHeadaches, dizziness, mood changes
DermatologicalAcne, skin rashes, hirsutism
CardiovascularMinor changes in blood pressure, fluid retention

Drug Interactions

Norethindrone pivalate interacts with several metabolic pathways, particularly those involving cytochrome P450 enzymes such as CYP3A4. The following table summarizes important drug interactions:

Interacting Drug ClassEffect on Norethindrone PivalateClinical Implication
CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin)Increased plasma concentrationPotential increase in side effects
CYP3A4 Inducers (e.g., rifampicin, phenytoin)Decreased plasma concentrationReduced contraceptive efficacy
Broad-spectrum antibioticsMay reduce efficacyAdditional contraceptive method recommended
AnticonvulsantsMay reduce efficacyDose adjustment may be required

Contraindications

Based on general knowledge of progestins similar to norethindrone pivalate, several contraindications likely apply:

  • Known or suspected pregnancy

  • Undiagnosed vaginal bleeding

  • Active or history of thrombophlebitis or thromboembolic disorders

  • Active or recent arterial thromboembolic disease (e.g., stroke, myocardial infarction)

  • Known or suspected hormone-dependent malignancies

  • Liver dysfunction or disease

  • Known hypersensitivity to norethindrone pivalate or any component of the formulation

Stability and Formulation Considerations

Analytical Methods

Various analytical methods may be employed for the quantification and quality control of norethindrone pivalate. By analogy with norethindrone, these might include reversed-phase high-performance liquid chromatography (RP-HPLC) methods. For norethindrone, validated RP-HPLC methods have been developed using conditions such as:

  • Column: C18 (250 mm × 4.6 mm ID, 5 μm pore size)

  • Mobile phase: Deionized water: acetonitrile (50:50, v/v) with 5 ml/l acetic acid

  • Flow rate: 1.3 ml/minute

  • Detection wavelength: 245 nm

Similar methods might be adapted for norethindrone pivalate, with appropriate modifications to account for the pivalate ester group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator